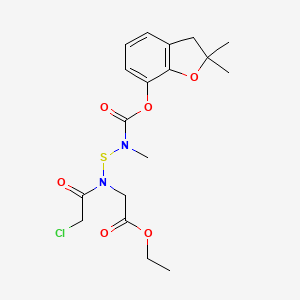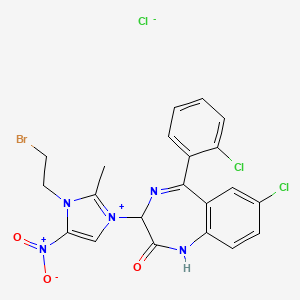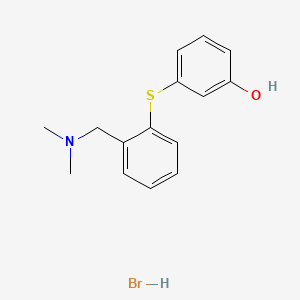
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide is a complex organic compound that features a phenol group substituted with a dimethylamino group and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide typically involves multiple steps One common method includes the reaction of 3-(dimethylamino)phenol with a suitable thiol compound under controlled conditions to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and purification techniques like crystallization or chromatography is also common to achieve high purity of the final product.
化学反応の分析
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as its use in therapeutic settings or as a research tool.
類似化合物との比較
Similar Compounds
Phenol, 3-(dimethylamino)-: A simpler analog without the thioether linkage.
Phenol, 3-(diethylamino)-: Similar structure but with an ethyl group instead of a methyl group.
Phenol, 3-(methylamino)-: Contains a single methyl group on the amino substituent.
Uniqueness
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide is unique due to its thioether linkage, which can impart different chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding interactions, and overall efficacy in various applications.
特性
CAS番号 |
127906-25-6 |
|---|---|
分子式 |
C15H18BrNOS |
分子量 |
340.3 g/mol |
IUPAC名 |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol;hydrobromide |
InChI |
InChI=1S/C15H17NOS.BrH/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;/h3-10,17H,11H2,1-2H3;1H |
InChIキー |
SGWZACMMPBTOGC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


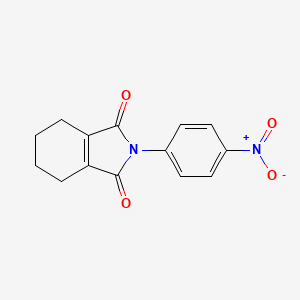
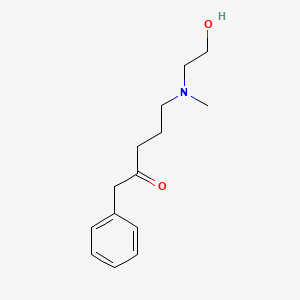
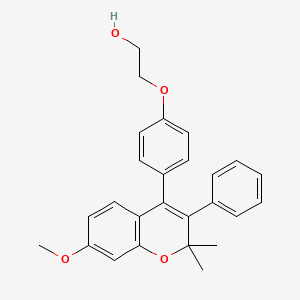
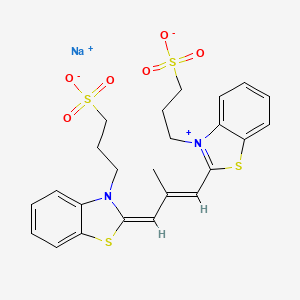

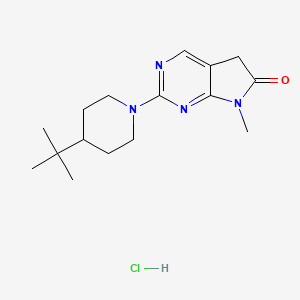
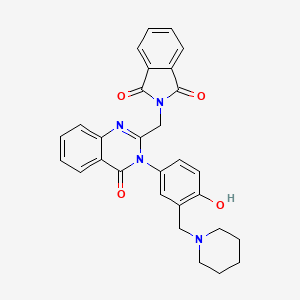
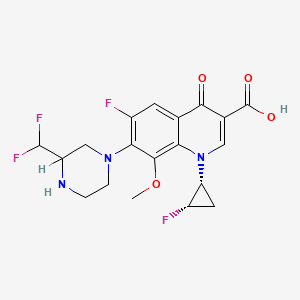

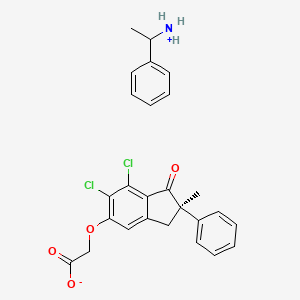
![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)

